![molecular formula C24H30N4O4 B11169894 1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 349121-36-4](/img/structure/B11169894.png)
1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
LABOTEST-BB LT00007837 is a chemical compound with the molecular formula C24H30N4O4. It is also known by its IUPAC name, 1,2-bis[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-ethanedione . This compound is characterized by its two piperazine rings, each substituted with a methoxyphenyl group, connected by an ethanedione bridge.
Preparation Methods
The synthesis of LABOTEST-BB LT00007837 typically involves the reaction of 1,2-diketones with piperazine derivatives. One common synthetic route includes the condensation of 1,2-diketone with 4-(2-methoxyphenyl)piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
LABOTEST-BB LT00007837 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone bridge into a diol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Overview
The molecular formula of 1,2-bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is C24H34N4O2 with a molecular weight of approximately 410.6 g/mol. The compound consists of two piperazine rings connected by an ethane backbone, with diketone groups at each end. This unique structure contributes to its biological activity.
Neuropharmacological Applications
This compound has been identified as a candidate for research into its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine moiety is known for its role in various pharmacological agents, making this compound a subject of interest in developing new treatments for psychiatric disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
Research indicates that modifications in the piperazine structure can lead to varied affinities for serotonin receptors. For instance, compounds similar to this compound have shown promise in binding to 5-HT1A and 5-HT2A receptors, which are crucial targets in the treatment of mood disorders .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The diketone functional group is known for its reactivity and potential biological activity, making it a candidate for further exploration in developing antimicrobial agents.
Table: Summary of Antimicrobial Activity Studies
Compound | Activity | Reference |
---|---|---|
This compound | Potential antimicrobial effects | |
Related piperazine derivatives | Significant antibacterial activity |
Potential Therapeutic Uses
The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating various neurological disorders. Research into similar compounds has indicated their efficacy in treating conditions such as:
- Anxiety Disorders : By acting on serotonin receptors.
- Depression : Modulating dopamine pathways.
- Cognitive Disorders : Potential use in early-stage Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of LABOTEST-BB LT00007837 involves its interaction with specific molecular targets. The compound’s piperazine rings can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
LABOTEST-BB LT00007837 can be compared with other similar compounds, such as:
1,2-bis[4-(2-chlorophenyl)-1-piperazinyl]-1,2-ethanedione: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
1,2-bis[4-(2-methylphenyl)-1-piperazinyl]-1,2-ethanedione: Similar structure but with methylphenyl groups instead of methoxyphenyl groups.
The uniqueness of LABOTEST-BB LT00007837 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by two piperazine rings linked by an ethane-1,2-dione moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula of this compound is C24H34N4O2 with a molecular weight of approximately 410.56 g/mol. The structure includes methoxy groups on the phenyl rings and a dione functional group, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Preliminary studies suggest that this compound may exhibit:
- Antidepressant Activity : Similar compounds have shown efficacy in treating mood disorders.
- Antipsychotic Properties : Its structural analogs are often explored for their potential in managing psychotic disorders.
- Antimicrobial Effects : Some derivatives demonstrate antibacterial activity against various pathogens.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity is essential for understanding its mechanism of action. A comparative analysis with similar compounds reveals insights into how modifications can influence efficacy:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,2-Di(4-piperidyl)ethane-1,2-dione | Piperidine instead of piperazine | Antidepressant |
1-(4-Methoxyphenyl)-piperazine | Single piperazine unit | Antidepressant |
1,2-Bis(4-(3-methoxyphenyl)piperazin-1-yl)ethane | Similar piperazine substitution | Antipsychotic |
The presence of methoxy groups on the phenyl rings enhances the lipophilicity and possibly the receptor binding affinity of the compound, leading to improved pharmacological effects.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific interactions between this compound and various biological targets:
-
Dopamine D2 Receptor Interaction : A study investigated the binding affinity of related compounds to dopamine receptors. The findings indicated that modifications in the piperazine moiety significantly affect receptor affinity and selectivity .
"The most active compound demonstrated an affinity of Ki = 54 nM towards D2 DAR" .
- Antimicrobial Studies : In vitro tests have shown that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, certain hybrids exhibited minimum inhibitory concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus .
- Neuropharmacological Assessments : Behavioral studies in animal models have indicated that compounds similar to this compound may reduce anxiety-like behaviors and improve depressive symptoms, suggesting potential as anxiolytic agents .
Properties
CAS No. |
349121-36-4 |
---|---|
Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,2-bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C24H30N4O4/c1-31-21-9-5-3-7-19(21)25-11-15-27(16-12-25)23(29)24(30)28-17-13-26(14-18-28)20-8-4-6-10-22(20)32-2/h3-10H,11-18H2,1-2H3 |
InChI Key |
YKMOCQHELLKRJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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